molecular formula C6H4BrFS B3000564 2-Bromo-3-fluoro-benzenethiol CAS No. 877868-83-2

2-Bromo-3-fluoro-benzenethiol

Cat. No.: B3000564
CAS No.: 877868-83-2
M. Wt: 207.06
InChI Key: HMGKBHFZGRFZKC-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-Bromo-3-fluoro-benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-benzenethiol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-fluorobenzenethiol using bromine or a brominating agent like dibromohydantoin in the presence of a catalyst . The reaction conditions often include a solvent such as sulfuric acid and controlled temperatures to ensure selective substitution at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process design focuses on optimizing yield, reducing costs, and ensuring safety. Techniques such as continuous flow reactors and automated systems are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoro-benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products:

    Disulfides: Formed from oxidation of the thiol group.

    Substituted Benzenes: Resulting from nucleophilic substitution reactions.

Comparison with Similar Compounds

  • 3-Bromo-2-fluorobenzenethiol
  • 2-Chloro-3-fluorobenzenethiol
  • 2-Bromo-4-fluorobenzenethiol

Comparison: 2-Bromo-3-fluoro-benzenethiol is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different selectivity and efficiency in chemical reactions, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-bromo-3-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-6-4(8)2-1-3-5(6)9/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGKBHFZGRFZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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